4-Chloro-3,5-dimethyl-2-[(E)-[(4-methylphenyl)imino]methyl]phenol
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Overview
Description
4-Chloro-3,5-dimethyl-2-[(E)-[(4-methylphenyl)imino]methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group, two methyl groups, and an imino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethyl-2-[(E)-[(4-methylphenyl)imino]methyl]phenol typically involves the condensation of 4-chloro-3,5-dimethylphenol with 4-methylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethyl-2-[(E)-[(4-methylphenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
4-Chloro-3,5-dimethyl-2-[(E)-[(4-methylphenyl)imino]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethyl-2-[(E)-[(4-methylphenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imino group can participate in nucleophilic and electrophilic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Similar structure but lacks the imino group.
4-Methylphenol: Similar structure but lacks the chloro and imino groups.
3,5-Dimethylphenol: Similar structure but lacks the chloro and imino groups.
Uniqueness
4-Chloro-3,5-dimethyl-2-[(E)-[(4-methylphenyl)imino]methyl]phenol is unique due to the presence of both the chloro and imino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16ClNO |
---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
4-chloro-3,5-dimethyl-2-[(4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C16H16ClNO/c1-10-4-6-13(7-5-10)18-9-14-12(3)16(17)11(2)8-15(14)19/h4-9,19H,1-3H3 |
InChI Key |
ODNWJWFFKJVPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C=C(C(=C2C)Cl)C)O |
Origin of Product |
United States |
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